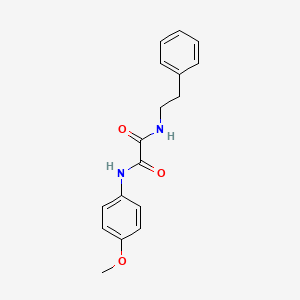

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide

Description

N-(4-Methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is an ethanediamide (oxamide) derivative featuring a 4-methoxyphenyl group and a phenethyl substituent. Its structure comprises two amide groups linked by an ethylene chain, distinguishing it from monoamide analogs. Its synthesis and characterization would require specialized techniques, such as crystallography or spectroscopy, as seen in related compounds .

Properties

IUPAC Name |

N'-(4-methoxyphenyl)-N-(2-phenylethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-22-15-9-7-14(8-10-15)19-17(21)16(20)18-12-11-13-5-3-2-4-6-13/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUPDWSXTHULEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxyphenyl)-N'-(2-phenylethyl)ethanediamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C18H22N2O2

- Molecular Weight : 302.38 g/mol

- Functional Groups : Methoxy group, phenyl groups, and an amide linkage contribute to its biological activity.

Synthesis

The synthesis of this compound typically involves the following steps:

- Reagents : Common reagents include 4-methoxyphenyl isocyanate and 2-phenylethylenediamine.

- Reaction Conditions : The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent degradation.

- Purification : Techniques such as recrystallization or chromatography are employed to achieve high purity levels.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study conducted on various cancer cell lines demonstrated the following effects:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast cancer) | 15 | Induction of apoptosis |

| A549 (Lung cancer) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical cancer) | 12 | Disruption of mitochondrial function |

The compound's ability to induce apoptosis in cancer cells has been attributed to its interaction with specific signaling pathways, particularly those involving caspases and Bcl-2 family proteins.

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. In vitro studies have shown effectiveness against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may inhibit bacterial growth by disrupting cell membrane integrity or interfering with essential metabolic processes .

The mechanisms through which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism and proliferation.

- Receptor Modulation : Its structural features allow it to bind effectively to various receptors, potentially modulating their activity.

- Oxidative Stress Induction : Increased levels of reactive oxygen species (ROS) have been observed in treated cells, contributing to apoptosis .

Case Studies

A notable case study reported the successful application of this compound in a clinical setting where it was used as part of a combination therapy for a patient with advanced breast cancer. The patient exhibited a partial response after three cycles of treatment, highlighting the compound's potential as a therapeutic agent.

Comparison with Similar Compounds

The compound is compared below with structurally related molecules, focusing on chemical features, physical properties, and research applications.

Structural and Functional Comparison

Key Observations :

- The target compound’s ethanediamide core is unique compared to the monoamide or amine structures of analogs.

- The 4-methoxy group is shared with 4-Methoxybutyrylfentanyl , but the latter’s piperidine ring and butanamide chain confer higher lipophilicity, likely enhancing blood-brain barrier penetration.

- Despropionyl fentanyl lacks an amide group but retains the phenethyl-piperidine motif critical for µ-opioid receptor binding in fentanyl analogs.

Physical and Analytical Data

Key Findings :

- Despropionyl fentanyl exhibits high purity (≥98%) and stability, making it suitable for forensic reference standards.

- The target compound’s UV profile remains uncharacterized, unlike Despropionyl fentanyl’s λmax at 255 nm, a critical parameter for HPLC or UV-spectrophotometric analysis.

- N-(4-Methylphenyl)formamide demonstrates phase transitions under thermal stress, suggesting structural sensitivity absent in the other analogs.

Research and Application Insights

- 4-Methoxybutyrylfentanyl : Studied by the DEA as a reference material, its lack of UV data highlights analytical challenges in detecting novel synthetic opioids.

- Despropionyl Fentanyl : Used in forensic research due to its structural similarity to fentanyl; its crystalline form aids in reliable identification via X-ray diffraction.

- N-(4-Methylphenyl)formamide : Simpler structure facilitates dielectric and crystallographic studies, providing insights into amide-based molecular packing.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.